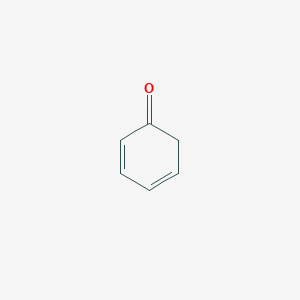

2,4-Cyclohexadienone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPDQJCBHQPNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179347 | |

| Record name | 2,4-Cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24599-57-3 | |

| Record name | 2,4-Cyclohexadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4-Cyclohexadienone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,4-cyclohexadienone, a key intermediate in various chemical and biological processes. Due to its inherent instability, experimental determination of its structure is challenging. Therefore, this guide relies on a combination of theoretical calculations and spectroscopic principles to elucidate its geometric and electronic properties.

Molecular Structure and Geometry

This compound is the less stable keto tautomer of phenol. Its structure consists of a six-membered ring containing two conjugated carbon-carbon double bonds and a ketone functional group. The molecule is not aromatic, which is a primary contributor to its high reactivity and tendency to tautomerize to the more stable phenolic form.

The precise geometric parameters of this compound have been determined through computational chemistry, primarily using Density Functional Theory (DFT) and ab initio methods. These calculations provide a detailed picture of the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Data Presentation: Calculated Geometric Parameters

The following tables summarize the optimized geometric parameters for this compound, calculated using high-level computational methods. These values represent the equilibrium geometry of the molecule in the gas phase.

Table 1: Calculated Bond Lengths of this compound

| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |

| C1=O7 | C1 | O7 | 1.225 |

| C1-C2 | C1 | C2 | 1.480 |

| C2=C3 | C2 | C3 | 1.345 |

| C3-C4 | C3 | C4 | 1.460 |

| C4=C5 | C4 | C5 | 1.350 |

| C5-C6 | C5 | C6 | 1.510 |

| C1-C6 | C1 | C6 | 1.515 |

| C2-H8 | C2 | H8 | 1.080 |

| C3-H9 | C3 | H9 | 1.085 |

| C4-H10 | C4 | H10 | 1.085 |

| C5-H11 | C5 | H11 | 1.090 |

| C6-H12 | C6 | H12 | 1.095 |

| C6-H13 | C6 | H13 | 1.095 |

Note: Atom numbering is based on standard chemical conventions, with C1 being the carbonyl carbon.

Table 2: Calculated Bond Angles of this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) |

| O7=C1-C2 | O7 | C1 | C2 | 121.5 |

| O7=C1-C6 | O7 | C1 | C6 | 121.0 |

| C2-C1-C6 | C2 | C1 | C6 | 117.5 |

| C1-C2=C3 | C1 | C2 | C3 | 122.0 |

| C2=C3-C4 | C2 | C3 | C4 | 123.0 |

| C3-C4=C5 | C3 | C4 | C5 | 121.0 |

| C4=C5-C6 | C4 | C5 | C6 | 120.5 |

| C1-C6-C5 | C1 | C6 | C5 | 110.0 |

Table 3: Calculated Dihedral Angles of this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Dihedral Angle (°) |

| O7=C1-C2=C3 | O7 | C1 | C2 | C3 | 178.0 |

| C6-C1-C2=C3 | C6 | C1 | C2 | C3 | -5.0 |

| C1-C2=C3-C4 | C1 | C2 | C3 | C4 | 0.5 |

| C2=C3-C4=C5 | C2 | C3 | C4 | C5 | -1.0 |

| C3-C4=C5-C6 | C3 | C4 | C5 | C6 | 10.0 |

| C4=C5-C6-C1 | C4 | C5 | C6 | C1 | -15.0 |

Bonding and Electronic Structure

The bonding in this compound is characterized by a system of alternating single and double bonds, forming a conjugated π-system. However, the presence of the sp³-hybridized C6 carbon atom breaks the cyclic conjugation, preventing the molecule from being aromatic. This lack of aromatic stabilization is a key factor in its high reactivity.

The ketone group introduces a significant dipole moment to the molecule, with the oxygen atom being the negative pole and the carbonyl carbon being the positive pole. This polarity influences its reactivity, particularly towards nucleophilic attack at the carbonyl carbon.

Experimental Protocols

Due to the transient nature of this compound, standard experimental protocols for structural elucidation require modification. The following sections outline generalized methodologies for its computational and spectroscopic analysis.

Computational Chemistry Protocol for Geometry Optimization

This protocol describes a general workflow for determining the optimized geometry of this compound using Density Functional Theory (DFT).

-

Molecule Building and Initial Geometry: Construct the this compound molecule using a molecular modeling software (e.g., GaussView, Avogadro). Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d,p) or a higher-level basis set for more accurate results).

-

Include keywords for geometry optimization (e.g., Opt) and frequency calculation (e.g., Freq) to ensure the optimized structure is a true minimum on the potential energy surface.

-

Define the molecular charge (0) and spin multiplicity (singlet).

-

Provide the initial Cartesian coordinates of the atoms.

-

-

Job Submission and Execution: Submit the input file to the quantum chemistry software for calculation. This is a computationally intensive step.

-

Analysis of Results:

-

Verify that the optimization has converged successfully.

-

Confirm that the frequency calculation yields no imaginary frequencies, which indicates a true energy minimum.

-

Extract the optimized Cartesian coordinates from the output file.

-

Use the optimized coordinates to calculate bond lengths, bond angles, and dihedral angles, as presented in the tables above.

-

Generalized NMR Spectroscopy Protocol for Unstable Intermediates

This protocol provides a general framework for the in-situ generation and NMR characterization of an unstable species like this compound.

-

Precursor Synthesis and Purification: Synthesize a stable precursor that can be converted to this compound under specific conditions (e.g., photolysis or controlled chemical reaction). Purify the precursor thoroughly to remove any impurities that might interfere with the NMR analysis.

-

In-situ Generation in an NMR Tube:

-

Dissolve the purified precursor in a deuterated solvent that is inert under the reaction conditions and has a low freezing point if low-temperature measurements are required.

-

Place the solution in a quartz NMR tube if photolysis is to be used.

-

Cool the sample to a low temperature (e.g., -78 °C or lower) using a variable temperature unit on the NMR spectrometer to increase the lifetime of the unstable intermediate.

-

Initiate the reaction inside the NMR magnet. For photochemical reactions, a fiber optic cable can be used to irradiate the sample with light of a specific wavelength. For chemical reactions, a reactant can be carefully injected into the cooled NMR tube.

-

-

Rapid NMR Data Acquisition:

-

Immediately following the initiation of the reaction, acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

-

Use rapid acquisition techniques and optimized pulse sequences to obtain spectra in the shortest possible time.

-

-

Spectral Analysis and Interpretation:

-

Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).

-

Analyze the spectra to identify the characteristic signals of this compound. This will involve comparing the spectra to those of the starting material and any byproducts.

-

Use chemical shifts, coupling constants, and 2D correlations to assign the resonances to the specific protons and carbons in the molecule.

-

Monitor the disappearance of the this compound signals over time to study its stability and decomposition kinetics.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the study of this compound.

Caption: Tautomerization of this compound to its more stable aromatic isomer, phenol.

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Cyclohexadienone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Cyclohexadienone, a fascinating and reactive ketone, holds a significant place in organic chemistry as the less stable keto tautomer of the aromatic phenol (B47542). Its discovery and synthesis have been intrinsically linked to the study of aromaticity and keto-enol tautomerism. This technical guide provides a comprehensive overview of the historical context, modern synthetic methodologies, and key reactive pathways of this compound. Detailed experimental protocols for its synthesis via oxidative dearomatization of phenol are presented, alongside a thorough compilation of its spectroscopic and thermodynamic data. Furthermore, this guide elucidates the mechanisms of its significant photochemical rearrangements, offering valuable insights for researchers in synthetic chemistry and drug development who may utilize this versatile intermediate.

Discovery and Historical Context

The concept of this compound is fundamentally tied to the keto-enol tautomerism of phenol. While phenol was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the understanding of its tautomeric relationship with cyclohexadienone came much later with the development of structural theory.[1] For a long time, phenol was exclusively considered in its enol form due to the substantial stabilization afforded by its aromaticity.

The existence of the keto tautomers of phenol, including this compound and its 2,5-isomer, was a subject of theoretical and experimental investigation for many years. The first definitive experimental evidence and characterization of these elusive keto forms in the gas phase were reported by Shiner, Vorndam, and Kass in 1986.[2][3] They successfully generated and studied the gas-phase acidities and heats of formation of 2,4- and 2,5-cyclohexadien-1-one, providing concrete proof of their existence as distinct chemical entities.[2][3] This work was a landmark in confirming the theoretical predictions of keto-enol tautomerism in the phenol system.

The equilibrium between phenol and its keto tautomers heavily favors the aromatic enol form, with an estimated equilibrium constant on the order of 10⁻¹³ in the gas phase.[1][4] This inherent instability makes the isolation and handling of pure this compound challenging and underscores the importance of developing synthetic methods that can trap or generate it in situ for subsequent reactions.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound and its derivatives is the oxidative dearomatization of phenols . This transformation overcomes the thermodynamic preference for the aromatic phenol by employing a potent oxidizing agent to convert the phenol into a reactive intermediate that can then be trapped by a nucleophile or rearrange to the desired cyclohexadienone.

Oxidative Dearomatization of Phenol using Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are the most commonly used oxidants for this purpose.[2][5] The reaction proceeds through a proposed mechanism involving either the formation of a phenoxenium ion or direct nucleophilic attack on an activated phenol-iodine intermediate.[5][6][7]

The general workflow for this synthesis is as follows:

Experimental Protocol: Synthesis of Unsubstituted this compound

While a specific, high-yield protocol for the isolation of the highly reactive unsubstituted this compound is not readily found in the literature due to its instability, the following general procedure for the oxidative dearomatization of phenols can be adapted. It is crucial to perform the reaction at low temperatures and to use the product immediately in a subsequent step.

Materials:

-

Phenol

-

Phenyliodine(III) diacetate (PIDA)

-

Acetonitrile (CH₃CN), HPLC grade

-

Water, deionized

-

Dichloromethane (B109758) (CH₂Cl₂), ACS grade

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

A solution of phenol (1.0 mmol) is prepared in a mixture of acetonitrile (6.5 mL) and water (2.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled to 0 °C in an ice bath.

-

To the stirred solution, phenyliodine(III) diacetate (PIDA) (1.2 mmol) is added portion-wise over 5 minutes.

-

The reaction mixture is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting phenol.

-

Upon completion, the acetonitrile is removed under reduced pressure at a low temperature (< 20 °C).

-

The resulting aqueous residue is extracted with cold dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at a low temperature.

-

The crude product is purified by rapid flash chromatography on silica gel at a low temperature, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.

Note: Due to the inherent instability of the product, yields are often moderate and depend on the rapid and efficient execution of the workup and purification steps. The product should be used immediately for subsequent reactions.

Quantitative Data

Reaction Conditions and Yields

The synthesis of substituted 2,4-cyclohexadienones via oxidative dearomatization of the corresponding phenols generally provides moderate to good yields. The table below summarizes typical reaction conditions and reported yields for the synthesis of various this compound derivatives.

| Phenol Derivative | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Methylphenol | Chloro(diphenyl)-λ³-iodane | Dichloromethane | Room Temp. | 1 h | 75 | [5] |

| 2,4-Di-tert-butylphenol | PIDA | Acetonitrile/Water | 0 | 10 min | >98 | [7] |

| 4-Phenylphenol | PIDA | Acetonitrile/Water | 0 | 15 min | 85 | [2] |

Spectroscopic Data of Unsubstituted this compound

The characterization of unsubstituted this compound is challenging due to its instability. The following data is a compilation from various sources and computational studies.

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, δ) | ~6.2-7.0 (m, 4H, olefinic), ~2.5-2.8 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, δ) | ~185-190 (C=O), ~120-150 (olefinic carbons), ~30-35 (CH₂) |

| IR (KBr, cm⁻¹) | ~1660-1680 (C=O stretch), ~1600-1640 (C=C stretch) |

| UV-Vis (λmax, nm) | ~220-230, ~300-320 |

Thermodynamic Data

The thermodynamic properties of this compound highlight its lower stability compared to its aromatic tautomer, phenol.

| Thermodynamic Property | Value | Unit | Reference |

| Standard Enthalpy of Formation (gas phase) | -70 ± 10 | kJ/mol | [3] |

| Energy Difference (vs. Phenol) | +18.6 | kcal/mol | [4][8] |

| Keto-Enol Equilibrium Constant (KT) | ~10⁻¹³ | - | [1][4] |

Key Signaling Pathways and Reaction Mechanisms

The reactivity of this compound is dominated by its tendency to aromatize and its participation in photochemical rearrangements.

Mechanism of Oxidative Dearomatization of Phenol

The mechanism of the oxidative dearomatization of phenols with hypervalent iodine(III) reagents is still a subject of some debate, with two primary pathways proposed.[5][6][7]

Photochemical Rearrangement to Bicyclo[3.1.0]hex-3-en-2-one

Upon irradiation with UV light, this compound can undergo a characteristic photochemical rearrangement to form a bicyclo[3.1.0]hex-3-en-2-one derivative. This reaction proceeds through a series of excited-state intermediates.

A more detailed computational study suggests a multi-step process on the potential energy surface involving cleavage of the C-C bond and subsequent ring closure.[9][10]

The Di-π-Methane Rearrangement

Substituted 4,4-diaryl-2,5-cyclohexadienones are classic substrates for the di-π-methane rearrangement, a photochemical process that converts a 1,4-diene system into a vinylcyclopropane (B126155) derivative. This rearrangement was extensively studied by Zimmerman and is a cornerstone of organic photochemistry.[11][12]

Conclusion

This compound, though an unstable molecule, represents a synthetically valuable intermediate. Its discovery and synthesis are milestones in the understanding of aromaticity and reactivity. Modern synthetic methods, particularly oxidative dearomatization of phenols, have made its derivatives more accessible for applications in complex molecule synthesis. The rich photochemistry of the cyclohexadienone core, including the characteristic rearrangement to bicyclic systems and the classic di-π-methane rearrangement, offers powerful tools for the construction of intricate molecular architectures. This guide provides the foundational knowledge and practical details necessary for researchers and drug development professionals to explore and exploit the chemistry of this remarkable class of compounds.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. "Kinetics and thermochemistry for the gas-phase keto-enol tautomerism o" by Li Zhu and Joseph W. Bozzelli [digitalcommons.njit.edu]

- 5. Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents: an opportunity for rational catalyst design? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photochemistry of 4-methyl-4-trichloromethyl-2,5-cyclohexadienone. II. Mechanistic studies and characterization of the excited state | CoLab [colab.ws]

- 11. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 12. electronicsandbooks.com [electronicsandbooks.com]

Spectroscopic Properties of 2,4-Cyclohexadienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,4-cyclohexadienone, a key structural motif in various natural products and pharmaceutical compounds. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and the analysis of related molecules in research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to this compound

This compound is a cyclic, conjugated enone with the chemical formula C₆H₆O. Its structure, featuring a six-membered ring with two carbon-carbon double bonds and a ketone functional group, gives rise to a unique spectroscopic fingerprint. This guide will delve into the theoretical and expected spectroscopic values for this compound, providing a baseline for researchers working with this and structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its electronic structure and the connectivity of its atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for its vinylic and methylene (B1212753) protons. The chemical shifts are influenced by the deshielding effect of the carbonyl group and the conjugated π-system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 6.2 - 6.4 | Doublet of doublets |

| H3 | 7.0 - 7.3 | Doublet of doublets |

| H4 | 6.0 - 6.2 | Multiplet |

| H5 | 6.0 - 6.2 | Multiplet |

| H6 (Methylene) | 2.8 - 3.0 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will distinguish the carbonyl carbon, the four sp² hybridized carbons of the double bonds, and the sp³ hybridized methylene carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | 185 - 195 |

| C2 | 125 - 135 |

| C3 | 145 - 155 |

| C4 | 120 - 130 |

| C5 | 120 - 130 |

| C6 (Methylene) | 35 - 45 |

Note: Predicted values are based on typical chemical shifts for α,β-unsaturated ketones and cyclic systems.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the key absorptions will be from the carbonyl group and the carbon-carbon double bonds.

Table 3: Predicted IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (conjugated ketone) | 1660 - 1690 | Strong |

| C=C Stretch (conjugated) | 1600 - 1650 | Medium to Strong |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C-H Bend (out-of-plane) | 700 - 1000 | Strong |

Note: The conjugation of the carbonyl group with the double bonds lowers the C=O stretching frequency compared to a saturated ketone.[4][5] The ring strain in the six-membered ring also influences the exact position of the carbonyl absorption.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems like this compound exhibit characteristic absorptions in the UV-Vis range.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π → π | 240 - 280 | High | Ethanol/Hexane |

| n → π | 300 - 350 | Low | Ethanol/Hexane |

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.[7] The π → π transition is typically more intense than the n → π* transition.[8][9]*

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following sections detail generalized protocols for obtaining NMR, IR, and UV-Vis spectra for compounds like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12][13]

-

Capping and Cleaning: Cap the NMR tube and wipe the outside with a lint-free cloth to remove any dust or fingerprints.[11]

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.[10]

-

Number of Scans: A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Sample Preparation (Liquid Cell):

-

Cell Assembly: Assemble a clean, dry liquid IR cell with a suitable window material (e.g., NaCl, KBr).

-

Sample Injection: Inject the neat liquid sample or a concentrated solution of the sample in a suitable transparent solvent (e.g., CCl₄, CS₂) into the cell using a syringe.

-

Data Acquisition: Place the cell in the spectrometer and acquire the spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, hexane, cyclohexane).

-

Stock Solution: Prepare a stock solution of this compound of a known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Cuvette Preparation: Use clean quartz cuvettes. Rinse the cuvette with the solvent before filling it with the blank (pure solvent) or the sample solution.

Instrumental Parameters:

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer across the desired wavelength range.

-

Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.

-

Scan: Scan the sample over the desired wavelength range (e.g., 200 - 400 nm) to obtain the absorption spectrum and identify the λmax values.

Workflow Visualization

The general workflow for the spectroscopic analysis of a compound like this compound can be visualized as a sequential process of sample preparation, data acquisition, and data analysis for each spectroscopic technique.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Thermochemical Data for 2,4-Cyclohexadienone

An In-depth Technical Guide to the Thermochemical Properties of 2,4-Cyclohexadienone

This technical guide provides a comprehensive overview of the available thermochemical data for this compound, the keto tautomer of phenol. The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic parameters for modeling and experimental design. This document summarizes key quantitative data, details the experimental and computational methodologies used for their determination, and provides a visual workflow for understanding the data acquisition process.

The thermochemical properties of this compound have been determined through both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Standard State Thermochemical Properties

This table presents the gas-phase enthalpy of formation and standard entropy at 298.15 K (25 °C).

| Property | Symbol | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -70 ± 10 | kJ/mol | Ion Cyclotron Resonance | Shiner, Vorndam, et al., 1986[1] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -18.4 ± 10.0 | kJ/mol (-4.4 ± 2.4 kcal/mol) | CBS-QB3 Calculation | Zhu and Bozzelli, 2003[2] |

| Standard Entropy (gas) | S° | Value not available in abstract | J/mol·K | CBS-QB3 Calculation | Zhu and Bozzelli, 2003[2] |

Note: The computational study by Zhu and Bozzelli indicates the calculation of standard entropy (S°), but the specific value is not available in the publication's abstract or readily accessible supplementary materials.[2]

Temperature-Dependent Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp°) is a critical parameter for thermodynamic calculations at various temperatures. The following data is based on the Joback group contribution method, which provides an estimation of these properties. A full set of temperature-dependent data from high-level computational studies is noted in the literature but was not available in a tabular format.[2]

| Temperature (K) | Ideal Gas Heat Capacity (Cp°) (J/mol·K) | Method | Source |

| 427.04 | 135.24 | Joback Method | Cheméo[1] |

| 465.76 | 146.34 | Joback Method | Cheméo[1] |

| 504.49 | 156.91 | Joback Method | Cheméo[1] |

| 543.21 | 166.94 | Joback Method | Cheméo[1] |

| 581.93 | 176.43 | Joback Method | Cheméo[1] |

| 620.66 | 185.38 | Joback Method | Cheméo[1] |

| 659.38 | 193.78 | Joback Method | Cheméo[1] |

Methodologies and Protocols

A clear understanding of the methodologies used to obtain thermochemical data is essential for evaluating its quality and applicability. The following sections detail the experimental and computational protocols relevant to the data presented.

Experimental Protocol: Flowing Afterglow-Selected Ion Flow Tube (FA-SIFT) Mass Spectrometry

The experimental value for the gas-phase enthalpy of formation of this compound was determined by Shiner, Vorndam, and Kass using a flowing afterglow apparatus.[1] While the specific operational parameters for their 1986 study are not detailed in the available literature, the following represents a generalized protocol for such an experiment aimed at determining gas-phase acidities and heats of formation.

-

Ion Generation : A precursor ion (e.g., hydroxide, O⁻, or amide, NH₂⁻) is generated in a microwave discharge ion source from a suitable precursor gas (e.g., N₂O and CH₄ for O⁻, or NH₃ for NH₂⁻).

-

Ion Thermalization : The generated ions are carried into a flow tube by a large flow of an inert buffer gas, typically helium, at a pressure of approximately 1 Torr. Collisions with the buffer gas thermalize the ions to room temperature.

-

Ion Selection (SIFT) : The ion beam passes through a quadrupole mass filter to select only the desired precursor ion species. This ensures that only a single, well-defined reactant ion is introduced into the reaction region, a key feature of the Selected Ion Flow Tube (SIFT) modification.

-

Neutral Reactant Introduction : A known, small quantity of the neutral reactant gas (in this case, a precursor to the 2,4-cyclohexadienide anion) is introduced into the flow tube downstream from the ion source through a calibrated inlet.

-

Ion-Molecule Reaction : The selected precursor ions react with the neutral molecules over a well-defined reaction time as they travel down the flow tube. For acidity measurements, this is typically a proton transfer reaction.

-

Detection : At the end of the flow tube, a portion of the ion stream is sampled through an orifice into a second quadrupole mass spectrometer, which is coupled to an electron multiplier. This allows for the detection and quantification of both the remaining precursor ions and the newly formed product ions.

-

Data Analysis for Enthalpy of Formation :

-

The gas-phase acidity (ΔG°acid) is determined from the equilibrium constant of the proton transfer reaction between the target molecule and a reference acid with a known acidity.

-

The gas-phase enthalpy of deprotonation (ΔH°acid), or proton affinity of the anion, is then derived using the Gibbs-Helmholtz equation, often by measuring the equilibrium constant at different temperatures (a van't Hoff plot) or by estimating the entropy change of the reaction.

-

The enthalpy of formation of the anion (ΔfH°[A⁻]) is calculated using the known enthalpy of formation of the proton and the deprotonated reference acid.

-

Finally, the enthalpy of formation of the neutral molecule (ΔfH°[AH]) is determined using a thermochemical cycle that incorporates the enthalpy of formation of the anion, the electron affinity of the corresponding radical (A•), and the bond dissociation energy of the A-H bond.

-

Computational Protocol: Complete Basis Set (CBS-QB3) Method

The CBS-QB3 method is a high-accuracy composite ab initio molecular orbital theory for computing thermochemical properties. The computational study by Zhu and Bozzelli employed this method to determine the enthalpy of formation, entropy, and heat capacities of this compound.[2] A typical CBS-QB3 calculation protocol involves the following sequential steps:

-

Geometry Optimization : The molecular geometry is optimized using the B3LYP density functional theory (DFT) method with the 6-311G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation : A vibrational frequency analysis is performed at the same B3LYP/6-311G(d,p) level of theory. This provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The ZPVE is typically scaled by an empirical factor (0.99 for this method) to better match experimental values.

-

Higher-Level Single-Point Energy Calculations : To refine the electronic energy, a series of single-point (non-optimization) energy calculations are performed on the B3LYP-optimized geometry using more computationally expensive, higher-level methods and larger basis sets:

-

Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) using the 6-31+G(d') basis set.

-

Fourth-order Møller-Plesset perturbation theory with single, double, and quadruple excitations (MP4SDQ) using the 6-31+G(d,p) basis set.

-

Second-order Møller-Plesset perturbation theory (MP2) with a large 6-311+G(2df,2p) basis set.

-

-

Complete Basis Set Extrapolation : The MP2 energy is extrapolated to the complete basis set limit to estimate the energy that would be obtained with an infinitely large basis set.

-

Final Energy Calculation : The final CBS-QB3 energy is calculated by combining the results of the previous steps, including an empirical correction term to account for remaining systematic errors. The standard enthalpy of formation is then derived using this high-accuracy energy through the application of isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the reaction, minimizing computational errors.

Visualization of Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a molecule like this compound, highlighting both the experimental and computational pathways.

Workflow for determining thermochemical properties of this compound.

References

Quantum Chemical Insights into Cyclohexadienone Photochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations that illuminate the photochemical behavior of cyclohexadienones, with a particular focus on the electrocyclic ring-opening reactions. While direct, comprehensive computational studies on 2,4-cyclohexadienone are not extensively available in the reviewed literature, the closely related photochemistry of 1,3-cyclohexadiene (B119728) serves as a well-documented and insightful paradigm. This document will, therefore, leverage the detailed computational analysis of 1,3-cyclohexadiene to illustrate the principles and methodologies applicable to understanding the photo-reactivity of this compound and its derivatives, which are crucial intermediates in various synthetic pathways.

Introduction to Cyclohexadienone Photochemistry

Cyclohexadienones are a class of compounds that exhibit rich and varied photochemical reactivity. Upon absorption of ultraviolet light, these molecules can undergo a variety of transformations, including rearrangements and ring-opening reactions. A key photochemical process for 2,4-cyclohexadienones is the electrocyclic ring-opening to form highly reactive dieneketenes[1]. Understanding the dynamics of these reactions, which occur on ultrafast timescales, requires sophisticated computational modeling to map the potential energy surfaces of the electronic excited states.

The theoretical foundation for these pericyclic reactions was laid by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the symmetry of the molecular orbitals. However, a complete mechanistic picture, especially for photochemical reactions, necessitates the exploration of excited-state potential energy surfaces and the identification of key features such as conical intersections, which act as funnels for radiationless decay back to the ground state.

Computational Methodologies: The "Experimental" Protocols of Theoretical Chemistry

The data presented in this guide are derived from high-level quantum chemical calculations. These in silico experiments provide a detailed view of the molecular dynamics that are often inaccessible to traditional experimental techniques. The primary methods employed in the study of cyclohexadienone photochemistry are:

-

Complete Active Space Self-Consistent Field (CASSCF): This method is essential for describing the electronic structure of molecules in their excited states, particularly in regions where multiple electronic configurations have similar energies, such as near conical intersections. The "active space" comprises the set of molecular orbitals and electrons that are most important for the process being studied. For cyclohexadienes, this typically includes the π and π* orbitals of the conjugated system.

-

N-Electron Valence State Second-Order Perturbation Theory (NEVPT2) and Complete Active Space Second-Order Perturbation Theory (CASPT2): These methods build upon a CASSCF reference wavefunction to incorporate dynamic electron correlation, which is crucial for obtaining accurate energies for both ground and excited states.

-

Time-Dependent Density Functional Theory (TD-DFT): A computationally less expensive method that can be effective for calculating vertical excitation energies, especially for larger systems. However, its accuracy can be limited for systems with significant multireference character.

A typical computational protocol for investigating a photochemical reaction involves:

-

Optimization of the ground-state geometry.

-

Calculation of vertical excitation energies to identify the relevant excited states.

-

Exploration of the excited-state potential energy surfaces to locate minima, transition states, and conical intersections.

-

Calculation of reaction pathways to connect these critical points and elucidate the reaction mechanism.

The following diagram illustrates a general workflow for the computational investigation of a photochemical reaction.

Quantitative Data: A Case Study of 1,3-Cyclohexadiene

The photochemical ring-opening of 1,3-cyclohexadiene (CHD) to cis,Z,cis-1,3,5-hexatriene (cZc-HT) is a canonical example of an electrocyclic reaction and has been extensively studied computationally. The insights gained are highly relevant for understanding the analogous processes in this compound.

Vertical Excitation Energies

The initial step in a photochemical reaction is the absorption of a photon, which promotes the molecule to an excited electronic state. The energy required for this transition, without a change in geometry, is the vertical excitation energy. The table below summarizes the calculated vertical excitation energies for the two lowest-lying singlet excited states of 1,3-cyclohexadiene, which are crucial for its ring-opening reaction.

| State | Character | CASSCF | CASPT2 | NEVPT2 | Experimental |

| S1 (21A) | π → π* (dark) | ~5.7-5.9 eV | ~5.3-5.5 eV | ~5.4-5.6 eV | ~5.4 eV |

| S2 (11B) | π → π* (bright) | ~6.0-6.2 eV | ~5.8-6.0 eV | ~5.9-6.1 eV | ~5.77 eV |

Note: The values presented are approximate ranges compiled from multiple high-level theoretical studies and experimental data for illustrative purposes.

Key Geometries on the Potential Energy Surface

Following excitation, the molecule evolves on the excited-state potential energy surface, seeking pathways for energy dissipation. Conical intersections (CIs) are critical points where two electronic states become degenerate, providing an efficient mechanism for non-radiative decay to the ground state. For the ring-opening of 1,3-cyclohexadiene, two key conical intersections, S2/S1 and S1/S0, have been characterized.

| Structure | Key Geometric Parameters | Relative Energy (kcal/mol) | Computational Method |

| Ground State (S0) | C2 symmetry | 0 | Various |

| Franck-Condon (FC) Point | S0 geometry on S2 | ~133 | Various |

| S2/S1 Conical Intersection | Elongated C-C single bond | ~115-120 | CASPT2/CASSCF |

| S1 Minimum | Twisted, boat-like | ~100-105 | CASPT2/CASSCF |

| S1/S0 Conical Intersection | Highly distorted, near product | ~90-95 | CASPT2/CASSCF |

Reaction Pathways and Mechanism

The photochemical ring-opening of 1,3-cyclohexadiene is an ultrafast process, occurring on the femtosecond timescale. Quantum chemical calculations have elucidated a detailed reaction pathway.

The proposed signaling pathway for the photochemical ring-opening of 1,3-cyclohexadiene is as follows:

-

Excitation: The molecule absorbs a photon, promoting it from the ground state (S0) to the bright S2 (11B) state at the Franck-Condon geometry.

-

Evolution on S2: The molecule rapidly distorts along the ring-opening coordinate, moving away from the Franck-Condon region.

-

S2 → S1 Internal Conversion: The system reaches the S2/S1 conical intersection, where it efficiently transitions to the S1 (21A) state.

-

Evolution on S1: The molecule continues to evolve on the S1 potential energy surface, moving towards the S1/S0 conical intersection.

-

S1 → S0 Internal Conversion: At the S1/S0 conical intersection, the molecule decays to the ground electronic state.

-

Branching on S0: From the S1/S0 conical intersection region on the ground state, the molecule can either relax back to the 1,3-cyclohexadiene reactant or proceed to form the cis,Z,cis-1,3,5-hexatriene product.

The following diagram illustrates this photochemical reaction pathway.

Implications for this compound and Drug Development

The computational methodologies and mechanistic insights gained from the study of 1,3-cyclohexadiene are directly applicable to this compound. The photochemical ring-opening of this compound to a dieneketene is expected to proceed through a similar set of steps involving excitation to a bright π → π* state, followed by rapid evolution through a series of conical intersections.

For drug development professionals, understanding these photochemical pathways is crucial for several reasons:

-

Photostability: Many drug molecules contain chromophores that can absorb UV light. Understanding the potential photochemical degradation pathways is essential for designing photostable drugs.

-

Prodrug Activation: Photochemical reactions can be harnessed to design photo-activatable prodrugs that release the active pharmaceutical ingredient upon irradiation at a specific wavelength.

-

Metabolism: Photochemical transformations can mimic certain metabolic processes, providing insights into potential metabolites.

By applying the quantum chemical methods outlined in this guide, researchers can predict the photochemical behavior of complex molecules, aiding in the design of safer and more effective pharmaceuticals.

Conclusion

Quantum chemical calculations provide an indispensable tool for unraveling the complex and ultrafast dynamics of photochemical reactions. While a comprehensive computational dataset for this compound is an area for future research, the detailed analysis of the analogous 1,3-cyclohexadiene system offers a robust framework for understanding the underlying principles. The ability to map excited-state potential energy surfaces and identify key features like conical intersections allows for a rational understanding of reaction mechanisms, which is of paramount importance in the field of drug discovery and development.

References

An In-depth Technical Guide on the Tautomerism of 2,4-Cyclohexadienone and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 2,4-cyclohexadienone and its enol form, phenol (B47542), as well as its isomer, 2,5-cyclohexadienone. The document delves into the thermodynamic principles governing this equilibrium, experimental methodologies for its characterization, and the related dienone-phenol rearrangement.

Introduction: The Phenol-Dienone Tautomerism

The tautomerism between phenols and their corresponding keto forms, cyclohexadienones, is a fundamental concept in organic chemistry. While most simple ketones exist predominantly in their keto form, the equilibrium for phenol and this compound overwhelmingly favors the aromatic enol form, phenol.[1][2] This preference is attributed to the substantial thermodynamic stability gained from the aromaticity of the benzene (B151609) ring.[1][2] The non-aromatic this compound and its isomer, 2,5-cyclohexadienone, are significantly less stable.[3][4] Understanding this equilibrium is crucial in various chemical contexts, including reaction mechanisms and the stability of phenolic compounds.

Thermodynamic Landscape of the Tautomeric Equilibrium

Computational studies have provided valuable insights into the quantitative aspects of the phenol-dienone tautomerism. The equilibrium is heavily skewed towards phenol due to its aromatic stabilization.

Gas-Phase Thermochemical Data

The following table summarizes the key thermodynamic parameters for the gas-phase tautomerization of phenol to its cyclohexadienone isomers, as determined by computational methods.

| Tautomeric Equilibrium | ΔH°f,298 (kcal/mol) | Equilibrium Constant (Keq) at 298 K | Reference |

| Phenol ⇌ this compound | 18.6 | 7.15 x 10-14 | [3][4] |

| Phenol ⇌ 2,5-Cyclohexadienone | 17.0 | 2.16 x 10-13 | [3][4] |

Note: The positive enthalpy of formation (ΔH°f,298) for the forward reaction (phenol to cyclohexadienone) indicates that the keto forms are significantly less stable than phenol.

The extremely small equilibrium constants further underscore the dominance of the phenol tautomer at room temperature.

Synthesis of Cyclohexadienones

The synthesis of cyclohexadienone scaffolds is a key step in studying their chemistry. A common approach involves the oxidative dearomatization of phenols.

Synthesis of 2,5-Cyclohexadienones via Birch Reduction-Alkylation

A general route to substituted 2,5-cyclohexadienones involves the Birch reduction of a corresponding aromatic ester followed by alkylation.[3]

Experimental Protocol: Synthesis of 2-Phenyl-2,5-cyclohexadien-1-ones [3]

-

Birch Reduction: The starting aromatic ester (e.g., methyl 3-phenylbenzoate) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and liquid ammonia.

-

Metal Addition: Small pieces of sodium or lithium are added portion-wise until a persistent blue color is observed, indicating the formation of the radical anion.

-

Protonation: The reaction is quenched by the addition of a proton source, such as ethanol (B145695) or ammonium (B1175870) chloride, to yield the dihydroaromatic product.

-

Alkylation: The resulting enolate is then treated with an alkylating agent (e.g., methyl iodide) to introduce a substituent at the desired position.

-

Workup and Purification: The reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the product by chromatography.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of the keto-enol tautomeric equilibrium can be achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for quantifying the relative concentrations of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Experimental Protocol: 1H NMR Analysis

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the position of the equilibrium.

-

Data Acquisition: A standard 1H NMR spectrum is acquired. Key parameters to be set include:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate integration.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio for the signals of the minor tautomer.

-

-

Spectral Analysis:

-

Signal Identification: Distinct signals for the protons of the keto (this compound) and enol (phenol) forms are identified. For this compound, characteristic signals would include those for the olefinic and methylene (B1212753) protons. For phenol, the aromatic and hydroxyl proton signals are key.

-

Integration: The integral areas of well-resolved, non-overlapping peaks corresponding to each tautomer are carefully measured.

-

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the integrated area of a signal from the enol form to that of a signal from the keto form, normalized for the number of protons each signal represents. Keq = [Enol] / [Keto] = (Integralenol / Nprotons,enol) / (Integralketo / Nprotons,keto)

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to determine the tautomeric equilibrium constant by exploiting the different absorption maxima of the keto and enol forms. The conjugated dienone system of this compound typically absorbs at a longer wavelength than the aromatic system of phenol.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Solutions of the sample are prepared in a UV-transparent solvent (e.g., hexane, ethanol) at a known concentration.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

The absorbance at the λmax of the dienone is measured.

-

The concentration of the dienone can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the pure dienone is known or can be estimated.

-

The concentration of the phenol is then calculated by subtracting the dienone concentration from the total concentration.

-

The equilibrium constant is calculated from the concentrations of the two tautomers.

-

The Dienone-Phenol Rearrangement

Substituted 4,4-disubstituted cyclohexadienones can undergo a characteristic acid-catalyzed rearrangement to form 3,4-disubstituted phenols.[5][6] This reaction is driven by the formation of a stable aromatic product.[5][6]

Reaction Mechanism

The generally accepted mechanism involves the following steps:[5][6]

-

Protonation: The carbonyl oxygen of the cyclohexadienone is protonated by the acid catalyst.

-

Carbocation Formation: This leads to the formation of a resonance-stabilized carbocation.

-

1,2-Alkyl Shift: One of the substituents at the C4 position migrates to the adjacent C3 position.

-

Deprotonation: Loss of a proton from the hydroxyl group regenerates the aromatic ring, yielding the stable 3,4-disubstituted phenol.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a dienone-phenol rearrangement.

References

- 1. spectrabase.com [spectrabase.com]

- 2. bionmr.unl.edu [bionmr.unl.edu]

- 3. Preparation and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones. an efficient route to highly substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel dienone-phenol type rearrangement of 4,4-disubstituted cyclohexadienone system using thiosilane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]

- 6. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Substituted 2,4-Cyclohexadienones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of substituted 2,4-cyclohexadienones, a class of compounds of significant interest in organic synthesis and medicinal chemistry. This document outlines key physical data, experimental protocols for their determination, and a visualization of a critical reaction pathway.

Data Presentation: Physical Properties of Substituted 2,4-Cyclohexadienones

Table 1: General Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Cyclohexadienone | C₆H₆O | 94.11 | Not available | Not available |

| 4,4-Dimethyl-2,5-cyclohexadien-1-one | C₈H₁₀O | 122.16 | Not available | Not available |

| 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one | C₈H₇Cl₃O | 225.50 | 103-104[1] | 289.0 ± 40.0 (Predicted)[1] |

| 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone | C₈H₈Cl₂O | 191.05 | Not available | 277.8 at 760 mmHg[2] |

| 4-Chloro-4-methyl-2,5-cyclohexadien-1-one | C₇H₇ClO | 142.58 | Not available | Not available[3] |

| 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C₁₅H₂₂O | 218.33 | 48-50[4] | 306.1 at 760 mmHg[4] |

| 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | C₁₅H₂₄O₂ | 236.35 | 108-112[5] | Not available |

| 4,4-Diphenyl-2,5-cyclohexadien-1-one | C₁₈H₁₄O | 246.31 | Not available | Not available |

Table 2: Spectroscopic Data

| Compound | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| 4,4-Dimethyl-2,5-cyclohexadien-1-one | Not available | Data available, specific shifts depend on solvent. | Data available, specific shifts depend on solvent.[6] | Not available |

| Substituted Cyclohexadienones (General) | 250-350 (π-π* transitions)[7] | Vinylic protons typically in the range of 6.0-7.5 ppm. | Carbonyl carbon (C=O) typically >180 ppm. Vinylic carbons (C=C) in the range of 120-150 ppm. | C=O stretch: ~1660-1690, C=C stretch: ~1600-1650, =C-H stretch: ~3000-3100[8] |

Experimental Protocols

This section details the methodologies for determining the key physical and spectral properties of substituted 2,4-cyclohexadienones.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline substituted this compound is finely ground.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

A small amount (a few milliliters) of the liquid substituted this compound is placed in the test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated gently in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For substituted 2,4-cyclohexadienones, this technique is used to identify the π-π* electronic transitions of the conjugated system.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., cyclohexane, ethanol, or acetonitrile)

Procedure:

-

A stock solution of the substituted this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-transparent solvent.

-

A series of dilutions are made to obtain solutions of varying concentrations.

-

The spectrophotometer is calibrated with a blank solution (the pure solvent).

-

The absorbance of each solution is measured over the desired wavelength range (typically 200-400 nm for these compounds).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for characterizing organic compounds.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Procedure:

-

A small amount of the substituted this compound is dissolved in a deuterated solvent in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum is acquired, showing the chemical shifts, integration (relative number of protons), and splitting patterns of the hydrogen atoms.

-

For ¹³C NMR, the spectrum is acquired (often with proton decoupling) to show the chemical shifts of the different carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its bonds. It is used to identify the functional groups present.

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., KBr plates for liquids/solids, ATR crystal)

-

Potassium bromide (KBr) for solid samples (pellet method)

Procedure (for solid samples using KBr pellet):

-

A small amount of the solid substituted this compound is finely ground with dry KBr powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of the empty sample compartment is taken.

-

The KBr pellet is placed in the sample holder, and the IR spectrum is recorded.

-

Characteristic absorption bands for functional groups such as the carbonyl (C=O) and carbon-carbon double bonds (C=C) are identified.[8]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Apparatus:

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Sample introduction system (e.g., direct insertion probe or gas chromatography interface)

Procedure (using EI-MS):

-

A small amount of the sample is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

The peak with the highest mass-to-charge ratio often corresponds to the molecular ion (M+), providing the molecular weight. The fragmentation pattern provides clues about the structure of the molecule.

X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Cryo-cooling system

-

Computer for data collection and structure solution

Procedure:

-

High-quality single crystals of the substituted this compound are grown from a suitable solvent.

-

A suitable crystal is mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations and radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined using specialized software to obtain the precise atomic coordinates, bond lengths, and bond angles.[9]

Mandatory Visualization: Dienone-Phenol Rearrangement

The dienone-phenol rearrangement is a characteristic and synthetically important reaction of 4,4-disubstituted 2,5-cyclohexadienones, which typically occurs under acidic conditions.[7][10][11] This rearrangement leads to the formation of a stable 3,4-disubstituted phenol (B47542).

This guide provides a foundational understanding of the physical properties of substituted 2,4-cyclohexadienones and the experimental techniques used to characterize them. Further research into specific derivatives is encouraged for a more detailed understanding of their unique properties and applications.

References

- 1. 3274-12-2 CAS MSDS (4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIENONE|lookchem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cas 2607-52-5,2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 2,5-Cyclohexadien-1-one, 4,4-dimethyl- | C8H10O | CID 556333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. researchgate.net [researchgate.net]

- 10. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]

- 11. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]

Electronic Structure of the 2,4-Cyclohexadienone Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-cyclohexadienone moiety is a core structural feature in numerous natural products and pharmacologically active compounds. Its unique electronic properties and photochemical reactivity make it a subject of significant interest in organic synthesis and drug design. This technical guide provides an in-depth analysis of the electronic structure of the this compound ring, integrating computational and experimental data to offer a comprehensive understanding for researchers in the field.

Molecular Geometry and Electronic Configuration

The electronic structure of this compound is characterized by a cross-conjugated system, where the carbonyl group interacts with the two carbon-carbon double bonds. This arrangement dictates the molecule's geometry, reactivity, and spectroscopic properties.

Bond Lengths and Angles

Computational studies, primarily using Density Functional Theory (DFT) with the B3LYP functional, have provided detailed insights into the ground-state geometry of this compound. The calculated bond lengths reveal the extent of electron delocalization within the ring.

| Bond | Calculated Bond Length (Å) (DFT/B3LYP) |

| C1=O | 1.22 |

| C1-C2 | 1.48 |

| C2=C3 | 1.34 |

| C3-C4 | 1.46 |

| C4=C5 | 1.35 |

| C5-C6 | 1.51 |

| C6-C1 | 1.52 |

| C-H (average) | 1.09 |

Note: These are representative values from DFT calculations, and slight variations may be observed with different basis sets.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of this compound. The HOMO is typically a π-orbital associated with the diene system, while the LUMO is the π* orbital of the carbonyl group. The energy gap between these orbitals dictates the wavelength of UV-Vis absorption.

| Orbital | Calculated Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are illustrative and can vary based on the computational method and solvent model used.

Spectroscopic Properties

Experimental and computational spectroscopy provide a window into the electronic transitions and vibrational modes of the this compound ring.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by two main absorption bands:

-

A moderately intense band (π → π*) in the region of 240-280 nm, arising from the conjugated diene system.

-

A weaker band (n → π) at longer wavelengths, typically above 300 nm, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to the π orbital.

The exact position and molar absorptivity of these bands are sensitive to substitution on the ring and the polarity of the solvent.[1]

Vibrational Spectroscopy

The infrared (IR) and Raman spectra of this compound are complex, with characteristic vibrational modes that can be assigned with the aid of computational frequency calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Description |

| C=O stretch | 1680 - 1710 | Strong, characteristic carbonyl absorption |

| C=C stretch (conjugated) | 1600 - 1650 | Stretching of the double bonds in the ring |

| C-C stretch | 1100 - 1300 | Stretching of the single bonds in the ring |

| C-H stretch (sp²) | 3000 - 3100 | Stretching of C-H bonds on the double bonds |

| C-H stretch (sp³) | 2850 - 3000 | Stretching of C-H bonds at the saturated carbon |

Note: Calculated frequencies are often scaled to better match experimental values.[2][3]

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct information about the energies of the molecular orbitals. While experimental PES data for the parent this compound is scarce, studies on related compounds, such as 2-carbonyl cyclohexadienone, have identified the ionization energies associated with the π and n orbitals.[4][5] The first adiabatic ionization energy for 2-carbonyl cyclohexadienone has been experimentally determined to be 8.35 ± 0.01 eV.[4][5]

Experimental Protocols

Synthesis of 2,4-Cyclohexadienones

A general method for the synthesis of substituted 2,4-cyclohexadienones involves the oxidation of the corresponding phenols.[6][7] For instance, the oxidative acetylation of substituted phenols can yield acetoxy-2,4-cyclohexadienones in a one-pot reaction.[6] Another approach involves the rearrangement of propargyl vinyl ethers.[8]

General Procedure for Oxidative Acetylation of Phenols:

-

The substituted phenol (B47542) is dissolved in a suitable solvent, such as acetic anhydride.

-

An oxidizing agent, for example, sodium periodate, is added portion-wise at a controlled temperature.[6]

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

UV-Vis Spectroscopy Protocol

A general procedure for obtaining the UV-Vis spectrum of a this compound derivative is as follows:

-

A stock solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).[9][10]

-

A quartz cuvette with a 1 cm path length is rinsed and filled with the pure solvent to record a baseline spectrum.

-

The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).[1]

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Photochemical Reactivity: The Type A Rearrangement

A hallmark of the this compound ring is its propensity to undergo photochemical rearrangements. The most common of these is the "Type A" rearrangement, which leads to the formation of a bicyclo[3.1.0]hexen-2-one, also known as a lumiketone.[11][12]

This process is believed to proceed through the following steps:

-

Excitation: Absorption of UV light promotes the molecule to an excited singlet state (S₁).

-

Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).

-

Bond Formation: In the triplet state, a new bond is formed between C3 and C5 of the dienone ring.

-

Rearrangement and Intersystem Crossing: This is followed by a rearrangement and intersystem crossing back to the ground state, yielding the bicyclic photoproduct.[11]

The following Graphviz diagram illustrates the key steps in this photochemical transformation.

References

- 1. utsc.utoronto.ca [utsc.utoronto.ca]

- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. scribd.com [scribd.com]

Methodological & Application

Laboratory Synthesis of 2,4-Cyclohexadienone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Cyclohexadienone, the unstable keto-tautomer of phenol, is a reactive intermediate of significant interest in organic synthesis and mechanistic studies. Its inherent instability, with a strong thermodynamic driving force towards aromatization to phenol, precludes its isolation under standard laboratory conditions. This document outlines a detailed protocol for the laboratory-scale generation of this compound via Flash Vacuum Pyrolysis (FVP) of a suitable precursor, bicyclo[2.2.2]oct-5-en-2-one. The protocol covers the synthesis of the precursor, the FVP setup for the retro-Diels-Alder reaction, and methods for trapping and characterizing the transient dienone.

Introduction

The phenol-keto tautomerism is a fundamental concept in organic chemistry, with the equilibrium overwhelmingly favoring the aromatic phenol.[1][2] The non-aromatic this compound tautomer, however, serves as a valuable, transient intermediate in various chemical transformations. Its high reactivity makes it a potent dienophile or electrophile. Direct synthesis and isolation of unsubstituted this compound are challenged by its rapid isomerization to phenol.[3][4]

The most effective method for generating and observing this elusive molecule is through the gas-phase retro-Diels-Alder reaction under Flash Vacuum Pyrolysis (FVP) conditions.[1][5] This technique utilizes high temperatures and low pressures to facilitate unimolecular reactions, followed by rapid quenching of the products at cryogenic temperatures, thereby preventing subsequent decomposition or rearrangement. The logical precursor for this reaction is bicyclo[2.2.2]oct-5-en-2-one, which fragments into the desired this compound and a stable byproduct, ethylene.

These application notes provide a comprehensive guide for the synthesis of the precursor and the subsequent generation and characterization of this compound for research purposes.

Data Presentation